molecular formula C31H27IN2O5S B454374 ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE

Cat. No.: B454374
M. Wt: 666.5g/mol
InChI Key: SBQNTUDLZPNWNN-ONUIUJJFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2Z)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine family. This compound is characterized by its unique structure, which includes a thiazolo[3,2-a]pyrimidine core, an iodophenoxy group, and various other functional groups. It has garnered interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE typically involves multicomponent reactions. One common method involves the reaction of 2-amino-1,3,4-thiadiazoles with ethyl cyanoacetate, followed by tandem reduction and deamination in the presence of phosphorus pentoxide and formic acid . Another approach utilizes a one-pot three-component fusion reaction between 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .

Industrial Production Methods

Industrial production of this compound may involve the use of robust and sustainable catalysts such as vanadium oxide loaded on fluorapatite. This method offers advantages such as rapid synthesis, mild reaction conditions, green solvents, easy work-up, eco-friendliness, reusability of the catalyst, and no need for column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus pentoxide, formic acid, ethanol, and various catalysts such as vanadium oxide loaded on fluorapatite .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Ethyl (2Z)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ETHYL 2-((Z)-1-{3-[(4-IODOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)-7-METHYL-3-OXO-5-PHENYL-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6(3H)-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2Z)-2-{3-[(4-iodophenoxy)methyl]-4-methoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of the iodophenoxy group and the thiazolo[3,2-a]pyrimidine core distinguishes it from other similar compounds, contributing to its distinct chemical and biological properties.

Properties

Molecular Formula

C31H27IN2O5S

Molecular Weight

666.5g/mol

IUPAC Name

ethyl (2Z)-2-[[3-[(4-iodophenoxy)methyl]-4-methoxyphenyl]methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H27IN2O5S/c1-4-38-30(36)27-19(2)33-31-34(28(27)21-8-6-5-7-9-21)29(35)26(40-31)17-20-10-15-25(37-3)22(16-20)18-39-24-13-11-23(32)12-14-24/h5-17,28H,4,18H2,1-3H3/b26-17-

InChI Key

SBQNTUDLZPNWNN-ONUIUJJFSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)I)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)I)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC(=C(C=C4)OC)COC5=CC=C(C=C5)I)S2)C

Origin of Product

United States

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